molecular formula C31H24O2 B5034110 1,5-Dinaphthalen-2-yl-3-phenylpentane-1,5-dione

1,5-Dinaphthalen-2-yl-3-phenylpentane-1,5-dione

Cat. No.: B5034110
M. Wt: 428.5 g/mol
InChI Key: QCBDRNOTBGTFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dinaphthalen-2-yl-3-phenylpentane-1,5-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of two naphthalene rings and a phenyl group attached to a pentane backbone with two ketone functionalities at the 1 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dinaphthalen-2-yl-3-phenylpentane-1,5-dione can be synthesized through a series of organic reactions. One common method involves the Aldol and Michael addition cascade reactions. These reactions typically use inorganic and organic bases as catalysts to facilitate the formation of the diketone structure . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 1,5-dione derivatives, including this compound, may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Dinaphthalen-2-yl-3-phenylpentane-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone functionalities to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1,5-Dinaphthalen-2-yl-3-phenylpentane-1,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dinaphthalen-2-yl-3-phenylpentane-1,5-dione involves its interaction with molecular targets through its diketone functionalities and aromatic rings. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dinaphthalen-2-yl-3-phenylpentane-1,5-dione is unique due to its combination of naphthalene and phenyl groups, which provide distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1,5-dinaphthalen-2-yl-3-phenylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24O2/c32-30(27-16-14-23-10-4-6-12-25(23)18-27)20-29(22-8-2-1-3-9-22)21-31(33)28-17-15-24-11-5-7-13-26(24)19-28/h1-19,29H,20-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBDRNOTBGTFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC3=CC=CC=C3C=C2)CC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.